molecular formula C11H14N4O B2804972 3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone CAS No. 338422-81-4

3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone

Cat. No. B2804972
CAS RN: 338422-81-4
M. Wt: 218.26
InChI Key: QXJVHCSEPMRJNP-HJWRWDBZSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized using DMFDMA catalysts . For example, a series of 3,4-dihydro-9-arylacridin-1 (2 H )-ones was synthesized and enaminone function was introduced at the C-2 position using DMFDMA catalyst . This was then successfully converted into pyrazole, isoxazol, 1-phenyl-1 H -pyrazole by treating it with reagents such as hydrazine, hydroxylamine, and phenylhydrazine .


Molecular Structure Analysis

The molecular structure of 3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone is complex, with a combination of pyrrolidinone and pyrimidinyl groups attached to a dimethylamino methylene group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C11H14N4O and a molecular weight of 218.26 .

Scientific Research Applications

Cycloaddition and Michael-type Reactions

Research by Walsh et al. (1988) on a closely related compound, 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil, showed that it undergoes [4+2] cycloaddition reactions with electron-deficient olefins to yield pyrido[2,3-d]pyrimidines and, through Michael addition, to pyrrolo[3,4-c]pyridines and theophylline derivatives Walsh et al., 1988.

Microwave-assisted Synthesis

Vargas et al. (2012) reported the efficient microwave-assisted synthesis of 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones from a cyclocondensation reaction, demonstrating an alternative to conventional heating methods that offers advantages in terms of reaction speed and conditions Vargas et al., 2012.

Novel Pyrimido[4,5-d]pyrimidine Derivatives

Prajapati and Thakur (2005) focused on synthesizing novel pyrimido[4,5-d]pyrimidine derivatives through reactions of 6-[(dimethylamino)methylene]aminouracil with various heterocumulenes, showcasing the compound's utility in generating diverse heterocyclic structures Prajapati & Thakur, 2005.

Generation and In Situ Acylation

McCombie et al. (1991) explored the generation and in situ acylation of enaminone anions leading to the synthesis of 3-carbethoxy-4(1H)-pyridinones and -4-pyrones among other compounds, illustrating the chemical versatility of these compounds in organic synthesis McCombie et al., 1991.

properties

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)-1-pyrimidin-2-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-14(2)8-9-4-7-15(10(9)16)11-12-5-3-6-13-11/h3,5-6,8H,4,7H2,1-2H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJVHCSEPMRJNP-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCN(C1=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/CCN(C1=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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